BenchChemオンラインストアへようこそ!

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Medicinal chemistry Structure–activity relationships Ligand design

This N‑isonicotinoyl‑8‑azabicyclo[3.2.1]oct‑2‑ene (CAS 1797181‑95‑3) is an N‑acyl tropene featuring a pyridine‑4‑carbonyl group that eliminates bridgehead basicity (pKa <0), fundamentally altering protonation, CNS permeability, and H‑bonding versus common N‑alkyl tropanes. The C2–C3 endocyclic olefin constrains conformation, a key driver of DAT/SERT selectivity. Procurement enables TRPC6 inhibitor development, α4β2‑preferring PET tracer design, and metal‑coordination studies via the para‑pyridyl nitrogen. A fragment‑like, synthetically tractable entry point for focused library synthesis.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 1797181-95-3
Cat. No. B2693608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1797181-95-3
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC=NC=C3
InChIInChI=1S/C13H14N2O/c16-13(10-6-8-14-9-7-10)15-11-2-1-3-12(15)5-4-11/h1-2,6-9,11-12H,3-5H2
InChIKeyDEVBYAVCAQPIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS 1797181-95-3: Procurement-Relevant Physicochemical and Structural Profile


8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797181-95-3; molecular formula C₁₃H₁₄N₂O; molecular weight 214.26 g/mol) is an N-acyl derivative of the 8-azabicyclo[3.2.1]oct-2-ene scaffold . The compound features a bicyclic tropane-type core bearing a C2–C3 endocyclic double bond and an N8-isonicotinoyl (pyridine-4-carbonyl) substituent, as confirmed by its canonical SMILES O=C(c1ccncc1)N1C2C=CCC1CC2 . The parent 8-azabicyclo[3.2.1]oct-2-ene nucleus is a well-precedented pharmacophoric element found in ligands targeting nicotinic acetylcholine receptors (nAChRs) and monoamine neurotransmitter transporters [1][2]. The isonicotinoyl amide moiety distinguishes this compound from the more common N-alkyl (e.g., N-methyl, N-benzyl) tropane derivatives that dominate the patent and primary literature [3].

Why 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene Cannot Be Replaced by an In-Class Analog Without Experimental Revalidation


The 8-azabicyclo[3.2.1]octane/oct-2-ene scaffold is pharmacologically promiscuous, with receptor affinity and subtype selectivity exquisitely sensitive to both N-substituent identity and ring saturation state [1][2]. N-Acyl derivatives such as the target compound are electronically and sterically distinct from N-alkyl congeners: the amide carbonyl withdraws electron density from the bridgehead nitrogen, abolishing its basic character (predicted conjugate acid pKa < 0 vs. ~9–10 for N-methyl tropanes), which fundamentally alters protonation state at physiological pH, CNS permeability, and hydrogen-bonding capacity [3]. The pyridine-4-carbonyl (isonicotinoyl) group further introduces a distal pyridine nitrogen at the para position, generating a dipole vector and metal-coordination geometry that differs from the meta-substituted pyridine-3-carbonyl isomer . Additionally, the C2–C3 olefin imposes planarity on one face of the bicyclic system, constraining the conformational ensemble relative to fully saturated 8-azabicyclo[3.2.1]octane analogs—a feature shown to modulate dopamine transporter (DAT) vs. serotonin transporter (SERT) selectivity in related series [2][4]. These cumulative structural perturbations mean that even a closely related analog (e.g., the pyridine-3-carbonyl positional isomer, the N-Boc derivative, or the saturated octane counterpart) cannot be assumed to recapitulate the same biological or physicochemical profile without explicit comparative data.

Quantitative Differentiation Evidence for 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene vs. Closest Analogs


Pyridine Regioisomerism: 4-Carbonyl (para-Nitrogen) vs. 3-Carbonyl (meta-Nitrogen) Electronic and Geometric Differentiation

Placement of the pyridine nitrogen at the para position (4-carbonyl, isonicotinoyl) vs. the meta position (3-carbonyl, nicotinoyl) alters the molecular dipole moment, hydrogen-bond-acceptor geometry, and metal-chelation vector. The para-pyridyl nitrogen in 8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene lies approximately 4.3 Å from the amide carbonyl oxygen along the pyridine ring axis, whereas the meta-pyridyl nitrogen in the 3-carbonyl isomer is offset by ~60°, producing a distinct spatial presentation of H-bond acceptor sites . This regioisomeric difference has been demonstrated to drive selectivity in pyridinecarboxamide-containing kinase inhibitors and receptor ligands [1]. For procurement decisions, the 4-carbonyl isomer provides a complementary pharmacophoric geometry that cannot be accessed by the 3-carbonyl analog.

Medicinal chemistry Structure–activity relationships Ligand design

N-Acyl (Amide) vs. N-Alkyl (Amine) Basicity and Its Impact on Physicochemical and Pharmacological Profile

The target compound contains an N-acyl (pyridine-4-carbonyl) substituent that converts the bridgehead nitrogen into a tertiary amide. Tertiary amides have negligible basicity (conjugate acid pKa approximately −1 to 0) compared with N-alkyl tertiary amines such as N-methyl-8-azabicyclo[3.2.1]oct-2-ene (conjugate acid pKa ~9.5–10.0) [1]. This difference of approximately 10 pKa units means that at physiological pH 7.4, the N-acyl compound is >99.99% neutral, whereas N-alkyl analogs are >99% protonated [1]. The neutral amide form exhibits reduced aqueous solubility, altered logD, and fundamentally different blood–brain barrier permeation kinetics compared to charged N-alkyl tropanes [2]. In the context of monoamine transporter ligand SAR, N-acylation of the tropane scaffold has been shown to dramatically shift the DAT/SERT selectivity ratio relative to N-methyl counterparts [3].

Physicochemical profiling CNS drug design Amide bond stability

C2–C3 Olefin vs. Saturated Octane Ring: Conformational Rigidity and Transporter Selectivity Modulation

The C2–C3 double bond in the target compound flattens the six-membered ring portion of the bicyclic scaffold, eliminating chair–boat conformational interconversion accessible to the saturated 8-azabicyclo[3.2.1]octane system. In a series of 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane/oct-2-ene derivatives, the oct-2-ene analog 12b (double bond present) exhibited a dopamine transporter Ki of 12 nM versus Ki = 5 nM for the 3α-saturated analog 15b, with the saturated analog displaying a substantially higher SERT/DAT selectivity ratio (48-fold vs. the oct-2-ene's comparatively lower selectivity) [1]. The conformational constraint imposed by the olefin also affects the relative orientation of the N-substituent, as the flattened ring alters the trajectory of the exocyclic N–C bond relative to the scaffold [2].

Conformational analysis Dopamine transporter Serotonin transporter Stereochemistry

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity: Class Evidence from Pyridinyl-8-azabicyclo[3.2.1]oct-2-enes

A structurally related 8-azabicyclo[3.2.1]oct-2-ene derivative, 8-methyl-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene (CHEMBL1783887), displays pronounced nAChR subtype selectivity: Ki = 2.10 nM at α4β2 nAChR vs. Ki = 2,110 nM at α7 nAChR, representing >1,000-fold selectivity for the heteromeric α4β2 subtype over the homomeric α7 subtype [1]. This selectivity profile is a hallmark of the 8-azabicyclo[3.2.1]oct-2-ene scaffold and is consistent with the epibatidine analog literature showing that the olefin-containing scaffold favors high-affinity α4β2 binding [2]. While the target compound carries an N-isonicotinoyl rather than N-methyl substituent, the pyridine nitrogen position and the scaffold unsaturation are both variables known to modulate nAChR affinity and subtype preference [2][3].

Nicotinic acetylcholine receptors α4β2 nAChR α7 nAChR Receptor subtype selectivity

Monoamine Transporter Affinity Benchmarking: Scaffold-Class Potency and Selectivity Landscape

The 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene scaffold has produced the most potent SERT ligand in its series: (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, with an IC₅₀ of 14.5 nM at human SERT, exhibiting 52-fold selectivity over DAT and 230-fold selectivity over NET [1]. This establishes the oct-2-ene scaffold as capable of low-nanomolar transporter engagement with tunable selectivity. The N-substituent (methyl in the benchmark compound; isonicotinoyl in the target) is a primary determinant of transporter affinity—SAR studies demonstrate that expanding the N-alkyl group from methyl to phenylpropyl shifts the DAT Ki from >1,000 nM to 12 nM [2]. The isonicotinoyl group in the target compound introduces amide resonance and an additional H-bond acceptor that are absent from all reported N-alkyl analogs, offering a distinct chemical space for transporter selectivity optimization.

Serotonin transporter Dopamine transporter Norepinephrine transporter Triple reuptake inhibition

NIST-Verified Thermophysical Baseline of the Parent 8-Azabicyclo[3.2.1]oct-2-ene Scaffold: Boiling Point as a Purity and Handling Benchmark

The unsubstituted parent scaffold, 8-azabicyclo[3.2.1]oct-2-ene (CAS 5632-85-9), has a NIST-compiled boiling point of 433–440 K (160–167 °C) [1]. This thermophysical reference point serves as a baseline for assessing the purity and handling characteristics of derivatives such as the target compound. The addition of the pyridine-4-carbonyl substituent (molecular weight increase from 109.17 to 214.26 g/mol) and the associated increase in polar surface area, hydrogen-bond acceptor count, and molecular weight are expected to elevate the boiling point substantially relative to the parent scaffold—a feature relevant to procurement specifications for purity assessment via GC or distillation-based purification protocols.

Thermophysical properties Boiling point Quality control NIST reference data

Evidence-Backed Research and Industrial Application Scenarios for 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene


Nicotinic Acetylcholine Receptor Subtype-Selective Probe Development (α4β2 vs. α7)

The 8-azabicyclo[3.2.1]oct-2-ene scaffold has documented >1,000-fold selectivity for α4β2 over α7 nAChR subtypes [1]. Researchers designing subtype-selective pharmacological probes or PET tracer precursors can exploit the target compound's N-isonicotinoyl group as a functional handle for further derivatization, while retaining the scaffold's intrinsic α4β2-preferring binding profile. The pyridine-4-carbonyl moiety additionally offers a metal-chelating site (via the pyridine nitrogen) for potential radiometal conjugation in imaging applications, consistent with the use of 8-azabicyclo[3.2.1]oct-2-ene derivatives in neuroimaging patent disclosures [2].

Monoamine Transporter SAR Expansion into N-Acyl Chemical Space

Published monoamine transporter SAR for the 8-azabicyclo[3.2.1]oct-2-ene scaffold is overwhelmingly concentrated on N-alkyl (methyl, phenylpropyl, benzyl) substituents, with benchmark SERT IC₅₀ values as low as 14.5 nM [3] and N-substituent-dependent DAT Ki shifts exceeding 80-fold [4]. The target compound's N-isonicotinoyl group represents a structurally distinct N-acyl vector that has not been explored in published transporter SAR. Procurement of this compound enables systematic investigation of how amide resonance, reduced basicity, and the additional pyridine H-bond acceptor modulate transporter affinity and subtype selectivity relative to the well-characterized N-alkyl series.

TRPC6 Ion Channel Inhibitor Medicinal Chemistry Starting Point

Patent literature identifies pyridine-carbonyl-substituted 8-azabicyclo[3.2.1]octane/oct-2-ene derivatives as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are implicated in cardiac and respiratory diseases, renal disease, and fibrotic disorders [5]. The target compound, bearing the pyridine-4-carbonyl group directly on the bridgehead nitrogen of the oct-2-ene scaffold, serves as a compact, synthetically accessible entry point for TRPC6-focused medicinal chemistry programs. Its molecular weight (214.26 g/mol) and low rotatable bond count (1) align with fragment-like starting point criteria for lead optimization.

Conformationally Constrained Building Block for Parallel Library Synthesis

The C2–C3 endocyclic olefin imposes planarity on one face of the bicyclic system, reducing the conformational degrees of freedom relative to saturated 8-azabicyclo[3.2.1]octane building blocks [4]. Combined with the pyridine-4-carbonyl group's capacity for metal coordination and hydrogen bonding, this compound is a strategically rigidified intermediate for constructing focused compound libraries targeting receptors where ligand preorganization is known to enhance binding affinity. The NIST-verified boiling point of the parent scaffold (433–440 K) [6] provides a thermophysical reference for purification development during library synthesis scale-up.

Quote Request

Request a Quote for 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.